6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole compounds has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Imidazole Derivatives :
- Mukherjee-Müller et al. (1979) described reactions involving heterocyclic compounds to yield 4H-imidazole derivatives, indicating the compound's relevance in synthesizing imidazole structures, which are significant in pharmaceutical chemistry (Mukherjee-Müller et al., 1979).
Synthesis of Antiviral Agents :
- Hamdouchi et al. (1999) demonstrated the design and synthesis of imidazo[1,2-a]pyridines, which are structurally related to antirhinovirus agents, suggesting applications in antiviral drug development (Hamdouchi et al., 1999).
Preparation of Dihydropyrimidinone Derivatives :
- Bhat et al. (2019) worked on synthesizing dihydropyrimidinone derivatives containing an imidazole moiety, highlighting the compound's role in the creation of novel organic molecules with potential biological activities (Bhat et al., 2019).
Synthesis of Metal Ion Complexes :
- Kumar et al. (2018) synthesized aromatic hydrazone and its metal ion complexes, underlining the compound's utility in complex formation which is relevant in coordination chemistry and potential medicinal applications (Kumar et al., 2018).
Synthesis of Glycolurils and Analogues :
- Kravchenko et al. (2018) focused on synthesizing glycolurils and their analogues, which are used in pharmacology, explosives, and supramolecular chemistry, demonstrating the compound's versatility in various scientific fields (Kravchenko et al., 2018).
Synthesis of Anthelmintic and Anti-inflammatory Compounds :
- Shetty et al. (2010) prepared novel imidazothiazole sulfides and sulfones, showcasing the compound's role in synthesizing molecules with anthelmintic and anti-inflammatory activities (Shetty et al., 2010).
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-4-5-12-27-14-8-6-13(7-9-14)23-10-11-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h4-9H,10-12H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPZSCYABGEAHM-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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